N-(2,4-difluorophenyl)-2-nitrobenzenesulfonamide

Antibacterial Sulfonamide SAR Staphylococcus aureus

N-(2,4-difluorophenyl)-2-nitrobenzenesulfonamide (ChemBase ID: 301623; molecular formula C₁₂H₈F₂N₂O₄S; MW 314.26 g/mol) is an ortho-nitro-substituted N-aryl benzenesulfonamide belonging to the aryl sulfonamide class. The compound features a 2,4-difluorophenyl ring attached to the sulfonamide nitrogen and a nitro group at the ortho position of the benzenesulfonyl ring, distinguishing it from the more commonly catalogued para-nitro isomer (CAS 737-04-2).

Molecular Formula C12H8F2N2O4S
Molecular Weight 314.27 g/mol
Cat. No. B11028443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-2-nitrobenzenesulfonamide
Molecular FormulaC12H8F2N2O4S
Molecular Weight314.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2)F)F
InChIInChI=1S/C12H8F2N2O4S/c13-8-5-6-10(9(14)7-8)15-21(19,20)12-4-2-1-3-11(12)16(17)18/h1-7,15H
InChIKeyXXZVDFMPIJKYJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-difluorophenyl)-2-nitrobenzenesulfonamide: Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


N-(2,4-difluorophenyl)-2-nitrobenzenesulfonamide (ChemBase ID: 301623; molecular formula C₁₂H₈F₂N₂O₄S; MW 314.26 g/mol) is an ortho-nitro-substituted N-aryl benzenesulfonamide belonging to the aryl sulfonamide class [1]. The compound features a 2,4-difluorophenyl ring attached to the sulfonamide nitrogen and a nitro group at the ortho position of the benzenesulfonyl ring, distinguishing it from the more commonly catalogued para-nitro isomer (CAS 737-04-2). Key computed physicochemical properties include an acid pKa of 7.54, LogP of 2.69, and topological polar surface area of 91.99 Ų, with one hydrogen bond donor and four acceptors, satisfying Lipinski's Rule of Five [1]. The compound has been explicitly characterized and biologically evaluated as part of a systematically varied nine-compound N-(2,4-difluorophenyl) benzenesulfonamide series, providing directly comparable intra-class quantitative data [2].

Why N-(2,4-difluorophenyl)-2-nitrobenzenesulfonamide Cannot Be Casually Replaced by In-Class Analogs: The Positional Isomer Problem


Within the N-(2,4-difluorophenyl) benzenesulfonamide series, simple substitution of the nitro positional isomer—or replacement with a different aryl substituent—can abolish activity against specific target organisms. Head-to-head data from a single controlled study demonstrates that the ortho-nitro (2-NO₂) derivative retains measurable antibacterial activity against Staphylococcus aureus (8 mm zone of inhibition), whereas the para-nitro (4-NO₂) isomer is completely inactive against this organism (0 mm) under identical assay conditions [1]. Similarly, the unsubstituted parent compound shows no activity against any Gram-positive strain tested, and the 4-Cl, 4-Br, and 4-OCH₃ analogs lack activity against both S. aureus and Micrococcus luteus [1]. This non-linear, position-dependent structure–activity relationship means that a procurement decision based solely on sulfonamide class membership or even on nitro-substitution alone, without specifying the ortho regiochemistry, carries a high risk of selecting a compound with a qualitatively different antimicrobial spectrum. The quantitative evidence below establishes the specific dimensions along which the 2-nitro isomer is differentiated.

Product-Specific Quantitative Differentiation Evidence for N-(2,4-difluorophenyl)-2-nitrobenzenesulfonamide vs. Closest Analogs


Ortho-Nitro vs. Para-Nitro Isomer: Complete Loss of Anti-Staphylococcal Activity with Nitro Position Shift

In a direct head-to-head comparison within the same experimental series, the 2-nitro (ortho) isomer of N-(2,4-difluorophenyl)benzenesulfonamide produced an 8 mm zone of inhibition against Staphylococcus aureus, whereas the 4-nitro (para) isomer showed zero inhibition (0 mm) [1]. This represents a qualitative, not merely quantitative, difference: antibacterial activity against S. aureus is entirely absent in the para isomer. The standard antibiotic ampicillin produced a 12 mm zone under identical conditions [1].

Antibacterial Sulfonamide SAR Staphylococcus aureus

Broader Gram-Positive Antibacterial Spectrum: 2-NO₂ Derivative Active Against Both M. luteus and S. aureus, Unlike Most Series Analogs

Among the nine N-(2,4-difluorophenyl) benzenesulfonamide analogs tested, only four substituents (4-NO₂, 4-CH₃, 2-F, and 2-NO₂) showed measurable activity against Micrococcus luteus [1]. However, only three analogs (2-NO₂, 2-F, and 4-CH₃) retained simultaneous activity against both M. luteus and S. aureus [1]. The 2-NO₂ compound is one of only two nitro-containing analogs in the series that is active against both Gram-positive strains (zone of inhibition: M. luteus = 6 mm, S. aureus = 8 mm), compared to the unsubstituted parent compound (H), 4-Br, 4-Cl, 4-F, and 4-OCH₃ derivatives, all of which were inactive against both Gram-positive strains [1].

Gram-positive antibacterial Micrococcus luteus Sulfonamide series

Antifungal Spectrum Differentiation: 2-NO₂ Isomer Shows Balanced Activity Against Both Test Fungi, Unlike Para Isomer

In antifungal screening against two fungal strains, the 2-NO₂ derivative produced an 8 mm zone of inhibition against both Aspergillus niger and Trichoderma viride [1]. By contrast, the 4-NO₂ isomer showed 9 mm activity against A. niger but zero activity (complete loss) against T. viride [1]. The standard antifungal miconazole produced 13 mm (A. niger) and 14 mm (T. viride) under the same conditions [1]. The 2-NO₂ compound's balanced dual-fungus profile is shared only with the parent (H) and 4-Br analogs in this series; the 4-OCH₃ and 4-CH₃ analogs lose activity against T. viride entirely [1].

Antifungal Aspergillus niger Trichoderma viride

Ultrasonication Synthesis Efficiency: 65% Yield Improvement Over Conventional Heating for the 2-NO₂ Derivative

The 2-NO₂ derivative was synthesized via potassium phthalate-catalyzed condensation of 2-nitrobenzenesulfonyl chloride with 2,4-difluoroaniline under three distinct conditions [1]. Ultrasonication (15 min) achieved 91% yield, compared with only 55% yield under conventional heating (6 h) and 57% under microwave irradiation (6 min) [1]. The 65% relative yield improvement of ultrasonication over conventional heating (91% vs. 55%) is the largest among all nine analogs in the series; the 4-NO₂ isomer showed an even larger gap (91% vs. 42%, a 117% improvement) [1], but both nitro-substituted compounds display the same pattern of marked conventional-heating inefficiency that is overcome by ultrasonication.

Green chemistry Ultrasonication synthesis Sulfonamide preparation

Physicochemical Differentiation from the Parent (Unsubstituted) Compound: Increased Acidity and Hydrogen Bonding Capacity

Computed physicochemical properties for the 2-NO₂ derivative include an acid pKa of 7.54 and a LogP of 2.69, compared with the unsubstituted parent compound (Compound 1, X=H) in the same series [1][2]. While the parent compound lacks the electron-withdrawing nitro group and is expected to have a higher sulfonamide NH pKa (typical aryl sulfonamide pKa ~10–11), the ortho-nitro group in the target compound lowers the pKa to 7.54 via electron withdrawal and potential intramolecular hydrogen bonding [2]. This shift of approximately 3 pKa units means that at physiological pH (7.4), the 2-NO₂ derivative is approximately 50% ionized, whereas the parent compound would remain predominantly unionized, potentially altering solubility, permeability, and target binding characteristics.

Physicochemical properties Drug-likeness Sulfonamide acidity

Caveat on Evidence Strength: All Biological Differentiation Data Derives from a Single Controlled Study Using Disc Diffusion Methodology

It must be explicitly noted that all head-to-head biological activity comparisons presented in this guide derive from a single published study encompassing nine compounds tested under uniform Bauer-Kirby disc diffusion conditions [1]. No independent replication study, no minimum inhibitory concentration (MIC) determination, no in vivo efficacy data, and no selectivity or toxicity profiling have been identified in the peer-reviewed literature for this specific compound. The quantitative differentiation evidence is therefore limited to zone-of-inhibition rank ordering within one experimental series. This level of evidence supports compound selection for screening purposes and scaffold prioritization but does not yet support procurement decisions predicated on clinical efficacy, pharmacokinetic performance, or target selectivity.

Evidence limitations Study design Reproducibility note

Evidence-Backed Application Scenarios for Procuring N-(2,4-difluorophenyl)-2-nitrobenzenesulfonamide


Scaffold Screening for Anti-Staphylococcal Sulfonamide Lead Discovery

Researchers pursuing novel sulfonamide-derived antibacterial agents targeting Staphylococcus aureus should select the 2-nitro (ortho) isomer over the more commonly catalogued 4-nitro (para) isomer (CAS 737-04-2). Direct comparative data demonstrates that the para isomer is entirely inactive against S. aureus (0 mm zone of inhibition), while the ortho isomer retains measurable activity (8 mm) under identical disc diffusion conditions [1]. This functional dichotomy means that any anti-staphylococcal screening campaign using the para isomer would produce a false-negative result for this chemotype.

Dual Gram-Positive and Antifungal Broad-Spectrum Probe Compound Procurement

For academic or industrial groups requiring a single sulfonamide probe compound with demonstrable activity across both Gram-positive bacteria and filamentous fungi, the 2-NO₂ derivative offers the balanced spectrum confirmed by quantitative data: activity against M. luteus (6 mm), S. aureus (8 mm), A. niger (8 mm), and T. viride (8 mm) [1]. No other nitro-substituted analog in the series achieves this four-organism breadth; the 4-NO₂ isomer loses activity against both S. aureus and T. viride [1].

Ultrasonication-Mediated Sulfonamide Library Synthesis Using the Ortho-Nitro Scaffold

Synthetic chemistry groups building sulfonamide libraries should note that the 2-nitrobenzenesulfonamide scaffold can be prepared in 91% isolated yield within 15 minutes via ultrasonication, compared with only 55% yield after 6 hours of conventional heating [1]. The validated ultrasonication protocol using potassium phthalate catalyst in ethanol provides a reproducible, high-efficiency route that is directly documented for this specific compound, enabling rapid analog generation for SAR studies [1].

Physicochemical Profiling of Partially Ionized Sulfonamide Pharmacophores at Physiological pH

The computed pKa of 7.54 for the 2-NO₂ derivative positions this compound near the physiological pH threshold, where approximately 50% of molecules exist in the ionized (deprotonated) form [2]. This property makes the compound suitable as a reference standard in permeability, solubility, and protein binding assays where the effect of ionization state on sulfonamide pharmacokinetic behavior is under investigation—a dimension absent in the higher-pKa parent (unsubstituted) analog [2].

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